(3-Ethoxy-propyl)-(3-methyl-thiophen-2-ylmethyl)-amine hydrochloride
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Overview
Description
(3-Ethoxy-propyl)-(3-methyl-thiophen-2-ylmethyl)-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an ethoxy-propyl group, a methyl-thiophenyl group, and an amine group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-propyl)-(3-methyl-thiophen-2-ylmethyl)-amine hydrochloride typically involves the reaction of 3-ethoxypropylamine with 3-methylthiophen-2-ylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-propyl)-(3-methyl-thiophen-2-ylmethyl)-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Triethylamine, dichloromethane, and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Ethoxy-propyl)-(3-methyl-thiophen-2-ylmethyl)-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Ethoxy-propyl)-(3-methyl-thiophen-2-ylmethyl)-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxypropylamine: A related compound with similar structural features but lacking the thiophenyl group.
3-Methylthiophen-2-ylmethylamine: Another related compound with the thiophenyl group but lacking the ethoxy-propyl group.
Uniqueness
(3-Ethoxy-propyl)-(3-methyl-thiophen-2-ylmethyl)-amine hydrochloride is unique due to the combination of the ethoxy-propyl group, methyl-thiophenyl group, and amine group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to its similar compounds.
Properties
IUPAC Name |
3-ethoxy-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOS.ClH/c1-3-13-7-4-6-12-9-11-10(2)5-8-14-11;/h5,8,12H,3-4,6-7,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFRIICTUHWHJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1=C(C=CS1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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